molecular formula C5H3ClFN B044960 2-Chloro-5-fluoropyridine CAS No. 31301-51-6

2-Chloro-5-fluoropyridine

Cat. No. B044960
CAS RN: 31301-51-6
M. Wt: 131.53 g/mol
InChI Key: QOGXQLSFJCIDNY-UHFFFAOYSA-N
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Patent
US06960568B2

Procedure details

2-Chloro-5-fluoropyridine (9), a highly volatile substance, was synthesized from thermolysis of 2-chloro-5-pyridinediazonium tetrafluoroborate (8). Hand, E. S.; Baker, D. C. Synthesis 1989, 905-908. The isolation of 9 by the literature procedure was very complicated, in that it included repeated extractions, repeated distillations, treatment with sulfuric acid and sodium hydroxide, and steam distillation. In our hands, the reported yield of 70% was difficult to obtain after these operations. To improve upon these complicated procedures, following the thermolysis of compound 8, the reaction mixture was directly treated with 50% hydrogen peroxide and trifluoroacetic acid to give 2-chloro-5-fluoropyridine-N-oxide (10), which was easily isolated, with a total yield of 73%. Nitration of 10, followed by catalytic hydrogenation of the resulting 2-chloro-5-fluoro-4-nitropyridine-1-oxide (11) removed the N-oxide function, as well as reduced the nitro group to give the desired 4-amino-2-chloro-5-fluoropyridine (12). N-Oxidation of commercially available 2,5-dichloropyridine (13), followed by nitration and reduction yielded 4-amino-2,5-dichloropyridine (16).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-5-pyridinediazonium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.F[B-](F)(F)F.ClC1C=CC([N+]#N)=CN=1.OO.FC(F)(F)C(O)=[O:28]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N+:3]=1[O-:28] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)F
Name
2-chloro-5-pyridinediazonium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.ClC1=NC=C(C=C1)[N+]#N
Step Two
Name
compound 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.ClC1=NC=C(C=C1)[N+]#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis 1989, 905-908
EXTRACTION
Type
EXTRACTION
Details
extractions
DISTILLATION
Type
DISTILLATION
Details
with sulfuric acid and sodium hydroxide, and steam distillation
CUSTOM
Type
CUSTOM
Details
to obtain after these operations

Outcomes

Product
Name
Type
product
Smiles
ClC1=[N+](C=C(C=C1)F)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.